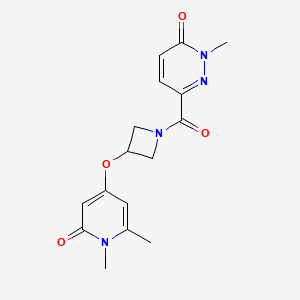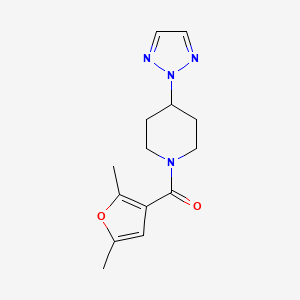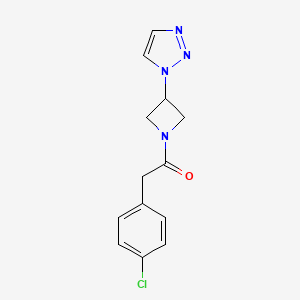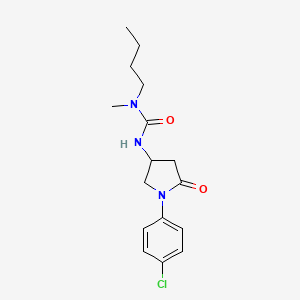![molecular formula C15H14N4O3 B2797651 4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde CAS No. 866843-52-9](/img/structure/B2797651.png)
4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde” is a complex organic molecule. It contains a benzaldehyde group (a benzene ring with a formyl group), a methoxy group (an oxygen bonded to a methyl group), and a pyrazolopyrimidine group (a fused pyrazole and pyrimidine ring). These groups are common in many biologically active compounds .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of chemical reactions. For example, the aldehyde group can undergo nucleophilic addition reactions, and the pyrazolopyrimidine group might participate in various substitution reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Halim and Ibrahim (2022) detailed the synthesis of a structurally similar compound, involving ring opening and closure reactions. This process established the chemical structure based on elemental analysis and spectral data (Halim & Ibrahim, 2022).
- Chemical Analysis and Stability : The same study also performed chemical calculations using various methods to confirm the high stability of the synthesized structure. Theoretical calculations of various properties like hyperpolarizability and dipole moment were also carried out (Halim & Ibrahim, 2022).
Potential Biological Applications
- Antimicrobial Activity : A study by Sarvaiya, Gulati, and Patel (2019) synthesized compounds including pyrazolo[3,4-d]pyrimidine and evaluated them for antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
- Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines derivatives, which were screened for their cytotoxic and 5-lipoxygenase inhibition activities, showing potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Chemical Reactions and Transformations
- Mechanism of Formation : Stankovičová et al. (2006) explained the mechanism of formation of pyrazolo[3,4-b]pyridines through the reaction of a related compound in the presence of a catalyst (Stankovičová et al., 2006).
- Synthetic Modifications : Sharma et al. (2008) achieved the synthesis of ethoxyphthalimide derivatives of pyrazolo[3,4‐c]pyrazoles, indicating the versatility of such compounds in chemical synthesis (Sharma et al., 2008).
Applications in Material Science
- Nonlinear Optical Properties : The study by Halim and Ibrahim also investigated the nonlinear optical properties of the synthesized compounds, which could have implications in material science and optoelectronics (Halim & Ibrahim, 2022).
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-3-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-18-14-12(6-17-18)15(21)19(9-16-14)7-11-5-10(8-20)3-4-13(11)22-2/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWAMYLXAWTJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3=C(C=CC(=C3)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)



![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2797581.png)

![tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2797583.png)
![17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2797586.png)
![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)